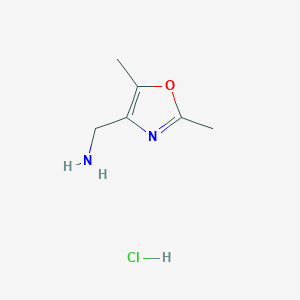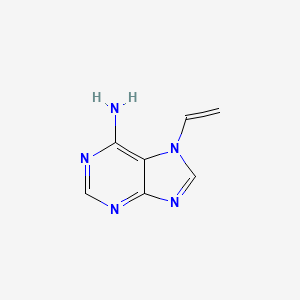![molecular formula C8H10N4 B11920355 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a methanamine group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involving pyrrolopyrimidine derivatives.
Pharmaceuticals: It is a key intermediate in the synthesis of pharmaceutical agents with potential therapeutic benefits.
Chemical Biology: Researchers use this compound to design and synthesize probes for investigating cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: A well-known JAK inhibitor with a similar pyrrolopyrimidine core structure.
Tubercidin: Another pyrrolopyrimidine derivative with cytotoxic activity.
Toyocamycin: A naturally occurring nucleoside with a pyrrolopyrimidine structure.
Uniqueness
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3 |
InChI-Schlüssel |
FVOBZMNNHJVYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=CN=CN=C21)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




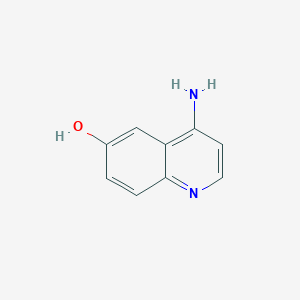
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
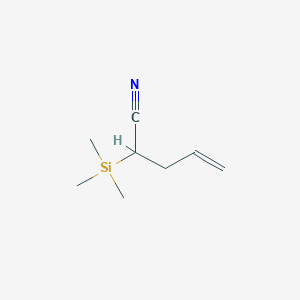

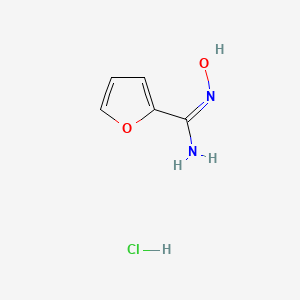
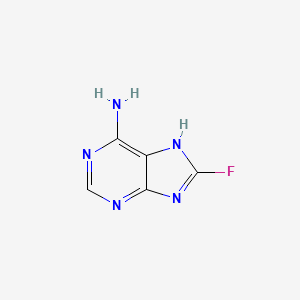

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)
